Molecular Weight and Lipophilicity Comparison
In the selection of heterobifunctional linkers, the physicochemical profile of Alkyne-C6-OMs (MW: 204.29 g/mol; LogP: 2.63) offers a distinct alternative to polyethylene glycol (PEG)-based mesylates [1][2]. While Alkyne-PEG-Mesyl linkers are available in a wide molecular weight range (typically 1,000 to 20,000 Da), the precise low molecular weight and defined structure of Alkyne-C6-OMs yield superior batch-to-batch consistency and exact stoichiometric control in synthesis [3]. The LogP value of 2.63 indicates moderate lipophilicity, which contrasts sharply with the hydrophilic nature of PEG linkers and may directly influence the permeability of PROTAC conjugates [4].
| Evidence Dimension | Molecular Weight and Hydrophobicity |
|---|---|
| Target Compound Data | MW: 204.29 g/mol; LogP: 2.6271 [1][2] |
| Comparator Or Baseline | Alkyne-PEG-Mesyl linkers: MW range ~1,000 to 20,000 Da; high hydrophilicity [3] |
| Quantified Difference | Alkyne-C6-OMs has a precise, low molecular weight (204.29 Da) and a defined LogP of 2.63, whereas PEG analogues are polydisperse mixtures with variable, high molecular weights. |
| Conditions | Calculated physicochemical properties (LogP) based on molecular structure; vendor-specified molecular weight ranges. |
Why This Matters
The defined low molecular weight of Alkyne-C6-OMs allows for precise stoichiometric control in multi-step PROTAC syntheses, minimizing purification complexity and ensuring reproducible conjugate characterization compared to polydisperse PEG linkers.
- [1] YYBYY Chemical Platform. oct-7-ynyl methanesulfonate Compound Information. CAS 228403-45-0. LogP: 2.6271. View Source
- [2] TargetMol. Alkyne-C6-OMs Chemical Properties. Molecular Weight: 204.29. View Source
- [3] SamboMed. Alkyne-PEG polymer product range. MW 2K, 5K, 10K, 20K with PDI ranging from 1.01-1.10. View Source
- [4] BOC Sciences. Hydrophobic Alkyl Linkers: Customizable Options for Drug Development Projects. View Source
